molecular formula C9H8F2O3 B15317951 2-(2,4-Difluoro-6-methoxyphenyl)acetic acid

2-(2,4-Difluoro-6-methoxyphenyl)acetic acid

Cat. No.: B15317951
M. Wt: 202.15 g/mol
InChI Key: CBDKJVXKJUDMJZ-UHFFFAOYSA-N
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Description

2-(2,4-Difluoro-6-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H8F2O3 It is a derivative of acetic acid, where the hydrogen atoms in the phenyl ring are substituted with fluorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluoro-6-methoxyphenyl)acetic acid typically involves the introduction of fluorine and methoxy groups into the phenyl ring followed by the formation of the acetic acid moiety. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as Selectfluor. The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide. The final step involves the formation of the acetic acid group through carboxylation reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution followed by carboxylation. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluoro-6-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace fluorine atoms.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,4-Difluoro-6-methoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluoro-6-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Difluoro-4-methoxyphenyl)acetic acid
  • 2-(2,6-Difluoro-4-methoxyphenyl)acetic acid
  • 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid

Uniqueness

2-(2,4-Difluoro-6-methoxyphenyl)acetic acid is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of fluorine atoms enhances its stability and resistance to metabolic degradation, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

2-(2,4-difluoro-6-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H8F2O3/c1-14-8-3-5(10)2-7(11)6(8)4-9(12)13/h2-3H,4H2,1H3,(H,12,13)

InChI Key

CBDKJVXKJUDMJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)F)F)CC(=O)O

Origin of Product

United States

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